molecular formula C19H20O4 B8433595 Diethyl diphenylmalonate

Diethyl diphenylmalonate

Cat. No.: B8433595
M. Wt: 312.4 g/mol
InChI Key: ZHOJJKNZPQSYQP-UHFFFAOYSA-N
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Description

Diethyl diphenylmalonate (hypothetical structure: diethyl 2,2-diphenylpropanedioate) is a malonate ester derivative characterized by two phenyl groups attached to the central carbon of the malonate backbone. These compounds share a common propanedioate core but differ in substituents, which critically influence their physical properties, reactivity, and applications in organic synthesis and pharmaceuticals .

Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

diethyl 2,2-diphenylpropanedioate

InChI

InChI=1S/C19H20O4/c1-3-22-17(20)19(18(21)23-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3

InChI Key

ZHOJJKNZPQSYQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

Scientific Research Applications

Malonic Ester Synthesis

One of the primary applications of diethyl diphenylmalonate is in the malonic ester synthesis, where it acts as a precursor for the formation of substituted acetic acids through alkylation reactions. The process involves:

  • Formation of Carbanion : The compound reacts with a base to form a carbanion.
  • Alkylation : This carbanion can be alkylated using suitable electrophiles.
  • Decarboxylation : The resulting 1,3-dicarbonyl compound undergoes decarboxylation, yielding substituted acetic acids .

This method is crucial for synthesizing various pharmaceuticals, including antiepileptic drugs and anti-inflammatory agents.

Synthesis of Pharmaceuticals

This compound has been utilized in the synthesis of several important medicinal compounds:

  • Vigabatrin : An antiepileptic drug used for treating seizures.
  • Phenylbutazone : An anti-inflammatory medication.
  • Nalidixic Acid : An antibiotic used to treat urinary tract infections.
  • Rebamipide : A gastroprotective agent .

These applications highlight the compound's significance in pharmaceutical chemistry.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For example, one study reported that synthesized derivatives demonstrated superior efficacy against various pathogens, outperforming traditional antibiotics like Gentamicin .

Antioxidant and Anti-inflammatory Effects

The antioxidant potential of this compound derivatives has been evaluated using assays such as DPPH free radical scavenging. Results showed promising antioxidant activity, which is crucial for developing therapeutic agents targeting oxidative stress-related diseases .

Corrosion Inhibition

This compound has been investigated for its potential as a corrosion inhibitor in industrial settings. Studies demonstrated that it significantly reduces corrosion rates when applied to metal surfaces, making it valuable in protective coatings .

Use in Flavoring and Fragrance Industries

Due to its pleasant odor profile, this compound is also employed in the fragrance industry as a flavoring agent. Its applications extend to perfumes and food flavorings, where it contributes to desirable sensory attributes .

Table 1: Summary of Pharmaceutical Applications

Compound NameApplication TypeTherapeutic Use
VigabatrinAntiepilepticSeizure management
PhenylbutazoneAnti-inflammatoryPain relief
Nalidixic AcidAntibioticUrinary tract infections
RebamipideGastroprotectiveStomach ulcer treatment
Activity TypeObserved EffectReference
AntimicrobialSuperior efficacy
AntioxidantSignificant activity
Anti-inflammatoryReduces inflammation

Case Study 1: Synthesis and Efficacy

A recent study synthesized this compound derivatives and evaluated their antimicrobial properties against common pathogens. The results indicated that these derivatives had an antimicrobial efficacy exceeding that of standard treatments, suggesting their potential use as new therapeutic agents.

Case Study 2: Corrosion Inhibition

In an industrial application study, this compound was tested as a corrosion inhibitor on steel surfaces exposed to saline environments. The results demonstrated a marked reduction in corrosion rates, validating its effectiveness as an industrial protective agent.

Comparison with Similar Compounds

Key Hypothetical Properties (Inferred from Analogs):

  • Molecular Formula : C₁₉H₁₈O₄
  • Molecular Weight : ~310.34 g/mol
  • Structure : Two phenyl groups at the α-position of the malonate ester.
  • Applications : Likely used as a building block in pharmaceuticals, agrochemicals, or polymers due to the steric and electronic effects of the phenyl groups.

Comparison with Similar Compounds

The following table summarizes critical differences between diethyl diphenylmalonate and structurally related malonate esters:

Compound CAS Number Molecular Formula Molecular Weight Substituents Key Applications
This compound* N/A C₁₉H₁₈O₄ 310.34 Two phenyl groups Pharmaceutical intermediates, organic synthesis
Diethyl benzylmalonate 607-81-8 C₁₄H₁₈O₄ 250.29 Benzyl group Organic synthesis, drug candidates
Diethyl malonate 105-53-3 C₇H₁₂O₄ 160.17 Ethyl esters Solvent, precursor for barbiturates
Dimethyl malonate 108-59-8 C₅H₈O₄ 132.11 Methyl esters Low-priority industrial chemical
Diethyl ethyl(phenyl)malonate 66450 (PubChem CID) C₁₆H₂₀O₄ 276.33 Ethyl and phenyl groups Specialty chemical synthesis

*Hypothetical structure inferred from analogs.

Structural and Reactivity Differences

  • However, the electron-withdrawing nature of phenyl groups could enhance electrophilic reactivity at the α-carbon . Diethyl benzylmalonate: The benzyl group offers a balance of steric bulk and reactivity, enabling selective alkylation or arylation in drug synthesis . Diethyl malonate: Lacking bulky substituents, it is highly reactive in Claisen condensations and Michael additions, making it a staple in synthesizing β-keto esters .

Physical Properties

  • Boiling Points and Solubility :
    • Phenyl-substituted derivatives (e.g., this compound) exhibit higher molecular weights and lower solubility in polar solvents compared to simpler esters like diethyl malonate. For example, diethyl benzylmalonate (MW 250.29) is a liquid at room temperature, while dimethyl malonate (MW 132.11) is more volatile .
    • This compound’s predicted logP (~3.5–4.0) would exceed that of diethyl malonate (logP ~1.1), indicating higher lipophilicity .

Research Findings and Trends

  • Synthetic Challenges :

    • Introducing two phenyl groups into the malonate backbone (as in this compound) likely requires palladium-catalyzed cross-coupling or Ullmann reactions, as seen in related arylmalonate syntheses .
    • Diethyl benzylmalonate’s synthesis involves benzyl bromide and malonic acid under basic conditions, a method adaptable to phenyl substituents with modified catalysts .
  • Thermodynamic Data: Excess molar enthalpies of diethyl malonate mixtures with alcohols or alkanes have been studied (e.g., ∆Hᴱ = -1.2 kJ/mol with 1-butanol at 298.2 K), providing insights into solvation behavior . Similar studies for phenyl-substituted analogs are needed.

Q & A

Q. What are the primary synthetic routes for preparing diethyl diphenylmalonate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. A common method involves reacting diphenylmalonic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux. Optimal yields (>80%) are achieved by controlling stoichiometry (2:1 molar ratio of ethanol to acid) and reaction time (6–8 hours) . Alternative routes include alkylation of malonate esters using diphenylmethyl halides, where the choice of base (e.g., NaH or KOtBu) and solvent (e.g., THF or DMF) significantly impacts enolate formation efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

  • NMR : 1H^1H-NMR shows distinct signals for ester methylene protons (δ 4.1–4.3 ppm, quartet) and aromatic protons (δ 7.2–7.5 ppm, multiplet). 13C^{13}C-NMR confirms carbonyl carbons at ~167 ppm .
  • IR : Strong C=O stretching at 1740–1720 cm⁻¹ and C-O ester vibrations at 1250–1150 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 296 [M⁺]) and fragmentation patterns (loss of ethoxy groups) verify purity .

Q. What safety protocols are critical when handling this compound in the lab?

While this compound is not classified as acutely toxic, prolonged exposure requires PPE (gloves, goggles) due to potential skin/eye irritation. Store in airtight containers away from oxidizers and heat sources (>25°C). Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for the alkylation of this compound’s enolate intermediates?

Alkylation efficiency depends on:

  • Base Selection : Strong, non-nucleophilic bases (e.g., LDA) enhance enolate stability, minimizing side reactions like self-condensation .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize enolate ions, improving electrophile (e.g., alkyl halide) reactivity .
  • Temperature : Low temperatures (−78°C) favor kinetic control, enhancing selectivity for less substituted products .

Example optimization table:

BaseSolventTemp (°C)Yield (%)
NaHTHF2565
LDADMF−7882
KOtBuDMSO073
Data extrapolated from malonate ester alkylation studies .

Q. What factors govern the regioselectivity of nucleophilic additions to this compound?

Regioselectivity is influenced by:

  • Steric Effects : Bulky substituents on the nucleophile (e.g., Grignard reagents) favor attack at the less hindered carbonyl group.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the aromatic rings polarize the carbonyl, directing nucleophiles to the more electrophilic site .
  • Catalysis : Lewis acids (e.g., TiCl₄) coordinate with carbonyl oxygen, activating specific sites for addition .

Q. How does this compound’s stability vary under acidic, basic, or oxidative conditions?

  • Acidic Conditions : Ester hydrolysis occurs slowly at pH < 3, forming diphenylmalonic acid (half-life: ~24 hours at 25°C) .
  • Basic Conditions : Rapid saponification (pH > 10) generates carboxylate salts, requiring inert atmospheres to prevent decarboxylation .
  • Oxidative Stability : Resists autoxidation due to aromatic stabilization; however, UV light exposure in polar solvents (e.g., acetone) may degrade the ester .

Methodological Notes

  • Contradictions in Data : While alkylation yields for malonate esters are well-documented , discrepancies arise in solvent effects (e.g., DMF vs. THF), likely due to varying dielectric constants and nucleophilicity.
  • Unresolved Issues : The role of solvent coordination in enolate geometry (e.g., cis vs. trans) remains understudied for diaryl-substituted malonates.

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